![molecular formula C23H23N3O4 B6525531 5-(4-ethoxyphenyl)-1,3-dimethyl-6-[(2-methylphenyl)amino]-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione CAS No. 946376-65-4](/img/structure/B6525531.png)
5-(4-ethoxyphenyl)-1,3-dimethyl-6-[(2-methylphenyl)amino]-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Compounds with structures similar to the one you provided often belong to the class of organic compounds known as pyrimidines and pyrimidine derivatives . These are aromatic heterocyclic compounds containing a pyrimidine ring, which is a six-member ring with two nitrogen atoms and four carbon atoms .
Molecular Structure Analysis
The molecular structure of similar compounds, such as 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol, have been reported . These compounds consist of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve interactions with various nucleophiles and electrophiles . For example, 2,4-dichlorothieno[2,3-d]pyrimidine, a compound synthesized in a similar process, was treated with different pyridine amines in N,N-dimethylformamide/Hung’s base at 80°C to give N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For similar compounds, properties such as molecular weight and InChI code have been reported .科学研究应用
Overcoming FGFR Resistance
KIN-3248 has been studied for its potential to overcome FGFR resistance. It is a next-generation, irreversible, pan-fibroblast growth factor receptor inhibitor (FGFRi) in a first-in-human (FIH) dose-escalation study in adults with advanced tumors harboring FGFR2 and FGFR3 gene alterations .
Drug Development
The compound has been used in the development of new drugs. It has been studied for its potential use in the treatment of various diseases .
Medical Treatments
The compound has been used in the development of new medical treatments. It has been studied for its potential use in the treatment of various diseases .
Vaccine Development
The compound has been used in the development of new vaccines. It has been studied for its potential use in the treatment of various diseases .
Diagnostic Tools
The compound has been used in the development of new diagnostic tools. It has been studied for its potential use in the treatment of various diseases .
作用机制
Target of Action
AKOS004944486, also known as F3248-2105, is a selective, irreversible, orally bioavailable, small-molecule inhibitor of FGFR1-4 . The primary targets of this compound are FGFR2 and/or FGFR3 gene alterations . FGFRs (Fibroblast Growth Factor Receptors) play crucial roles in cell differentiation, growth, and angiogenesis .
Mode of Action
The compound interacts with its targets by blocking both primary oncogenic and secondary kinase domain resistance FGFR alterations . This means it can interfere with both FGFR wild-type and mutant signaling .
Biochemical Pathways
The affected pathways primarily involve the FGFR signaling pathway. By inhibiting FGFR, the compound disrupts the downstream effects of this pathway, which can include cell proliferation and survival . This disruption can lead to the inhibition of tumor growth in cancers driven by FGFR2 and/or FGFR3 gene alterations .
Action Environment
The action, efficacy, and stability of AKOS004944486 can be influenced by various environmental factors. These can include the presence of other medications, the patient’s overall health status, and specific genetic factors .
属性
IUPAC Name |
5-(4-ethoxyphenyl)-1,3-dimethyl-6-(2-methylanilino)furo[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-5-29-16-12-10-15(11-13-16)18-19-21(27)25(3)23(28)26(4)22(19)30-20(18)24-17-9-7-6-8-14(17)2/h6-13,24H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKVKKYYFMPIBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(OC3=C2C(=O)N(C(=O)N3C)C)NC4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-ethoxyphenyl)-1,3-dimethyl-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。